Cas no 1211198-30-9 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-({1,4-ジオキサスピロ[4.5]デカン-2-イル}メチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-2-カルボキサミドは、複雑なスピロ環構造とベンゾジオキシン骨格を有する有機化合物です。この化合物は、高い分子安定性と特異的な立体配置を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての潜在性を有しています。特に、スピロ環部分が立体障害を生じさせることで、選択的反応性や特異的分子認識能が期待されます。また、ベンゾジオキシン部位は電子供与性に優れ、光電気特性材料への応用も検討可能です。合成プロセスにおいても、官能基の反応性が調整しやすい点が特徴的です。

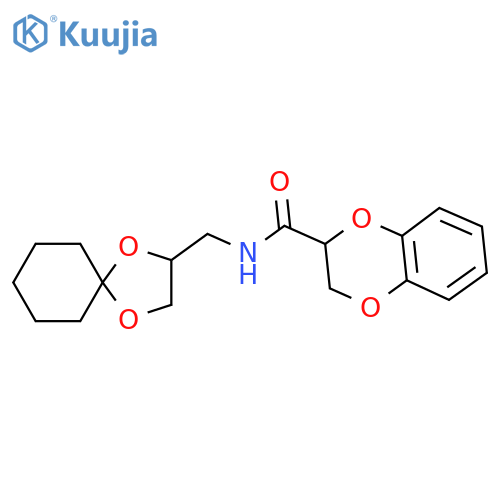

1211198-30-9 structure

商品名:N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- 1211198-30-9

- VU0522097-1

- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- F5831-4243

- AKOS024520363

- N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- N-((1,4-dioxaspiro[4.5]decan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

-

- インチ: 1S/C18H23NO5/c20-17(16-12-21-14-6-2-3-7-15(14)23-16)19-10-13-11-22-18(24-13)8-4-1-5-9-18/h2-3,6-7,13,16H,1,4-5,8-12H2,(H,19,20)

- InChIKey: QIEKWAGIAYUVMV-UHFFFAOYSA-N

- ほほえんだ: O1C(CNC(C2COC3C=CC=CC=3O2)=O)COC21CCCCC2

計算された属性

- せいみつぶんしりょう: 333.15762283g/mol

- どういたいしつりょう: 333.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5831-4243-40mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-30mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-50mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-4mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-3mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-2mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-10μmol |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-20mg |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-2μmol |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5831-4243-5μmol |

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

1211198-30-9 | 5μmol |

$63.0 | 2023-09-09 |

N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1211198-30-9 (N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬